Polyacrylic Resin II
Overview
Description
Polyacrylic Resin II is a type of acrylic resin that is widely used in various applications. It is typically used as a film coating for tablets and capsules . It is a thermoplastic or thermosetting plastic substance derived from acrylic acid, methacrylic acid, and acrylate monomers . It can also be used in tablet, pill, pellet, granule enteric-soluble coating material, capsule shell film forming agent, adhesive, etc .
Synthesis Analysis
Acrylic resins, including this compound, are usually synthesized through a process known as free radical polymerization . This process involves the conversion of monomers, in this case, acrylic acid (CH2=CHCO2H), into a polymer chain through the action of free radicals . Another method to synthesize nanoparticles based on poly(acrylic acid) involves intramolecularly cross-linking with diamine, 2,2′-(ethylenedioxy)bis(ethylamine), using water-soluble carbodiimide .Chemical Reactions Analysis
Polyacrylic acid, a related compound, is an anionic polymer. Many of the side chains of PAA lose their protons and acquire a negative charge in a water solution at neutral pH . The reactions involved in the degradation of acrylic polymers have been identified, and enzymes involved in this process have been discovered .Physical and Chemical Properties Analysis
This compound is a white, odorless powder that is highly soluble in water and forms a sticky gel-like substance when dissolved . It has a pH value that ranges between 2.5 to 3.5 in water, indicating its acidic nature owing to the high content of carboxyl groups .Scientific Research Applications
Toxicological Safety and Environmental Impact : Polyacrylamide resins, closely related to Polyacrylic Resin II, have demonstrated low oral toxicity in animal studies and negligible gastrointestinal absorption. These properties suggest their safety for various applications where incidental ingestion by humans or animals might occur (McCollister, Hake, Sadek, & Rowe, 1965).
Adsorption and Removal of Heavy Metal Ions : Poly(acrylamide-maleic acid) resin, a derivative of this compound, has been used as an effective adsorbent for removing heavy metal ions like Cobalt and Nickel from aqueous solutions. This application is crucial for environmental remediation and water treatment (Abdel-Aziz, Hanafi, Abo-Zahra, & Siyam, 2010).
Water Absorbency : Research has focused on developing high water-absorbing polyacrylic acid(sodium) resins using this compound, with applications in agriculture and hygienic products. Optimal synthesis conditions have been explored for maximizing water absorbency (Li-gui, 2008).
Enhanced Mechanical Strength and Adsorption in Water Treatment : Studies on quaternized polyacrylic polymer, related to this compound, have shown improved mechanical strength and adsorption capacity for pollutants like ibuprofen, indicating potential in advanced water treatment technologies (Zhang et al., 2020).
Nanotechnology and Biomedical Applications : Polyacrylic acid, a type of this compound, is being explored in nanomedicine for drug delivery, antimicrobial, and tissue engineering applications due to its biocompatibility and biodegradability (Arkaban et al., 2022).
- Exchange and Chelation Properties**: Polyacrylic resins have shown effectiveness in adsorbing trace metal ions, such as Cu(II), Ni(II), Cd(II), and Pb(II), from saline aqueous solutions and natural seawater. This suggests their utility in environmental remediation, particularly in the removal of heavy metals from water sources (Rivas, Quilodrán, & Quiroz, 2006).
Microbial Resistance in Art Restoration : The resilience of polyacrylic resins to microbial attack, a significant concern in art restoration, has been examined. These studies help in understanding the biodeterioration process of artworks and developing more effective preservation methods (Campana et al., 2022).
Polyacrylate Ion Exchangers in Metal Ion Removal : Polyacrylic resins have been applied to remove various metal ions, including noble and base metals, from solutions, demonstrating their versatility in ion exchange applications. This is particularly relevant in processes like water purification and waste treatment (Wołowicz & Hubicki, 2014).
Thermal Stability and Chemical Resistivity in Coatings : Polyurethane/polyacrylate blend resins, which include this compound, have been synthesized for applications requiring high gloss and chemical resistivity. These resins show promise in areas like protective coatings and paints due to their enhanced thermal stability (Saeed & Shabir, 2013).
Mechanism of Action
Safety and Hazards
While the specific safety data sheet for Polyacrylic Resin II was not found, general safety measures for handling acrylic resins include ensuring adequate ventilation, wearing disposable gloves, protective clothing, and safety goggles, and cleaning up spills immediately . The cured end products of acrylic resin systems do not normally sensitize or cause symptoms in previously sensitized individuals, as they do not contain enough reactive monomers .
Future Directions
There is ongoing research into improving the properties and applications of Polyacrylic Resin II and related compounds. For example, there is interest in increasing their biodegradability , and in the development of self-healing or self-sealing properties . The global trend of amalgam phasedown has driven significant research and development on self-adhering bulk-fill amalgam substitutes .
Properties
IUPAC Name |
butyl prop-2-enoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2.C5H8O2.C4H6O2/c1-3-5-6-9-7(8)4-2;1-4(2)5(6)7-3;1-3(2)4(5)6/h4H,2-3,5-6H2,1H3;1H2,2-3H3;1H2,2H3,(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBZRBSJOJZJKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C=C.CC(=C)C(=O)O.CC(=C)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25035-69-2, 121462-82-6 | |
Details | Compound: 2-Propenoic acid, 2-methyl-, polymer with butyl 2-propenoate and methyl 2-methyl-2-propenoate, graft | |
Record name | Butyl acrylate-methacrylic acid-methyl methacrylate copolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25035-69-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Details | Compound: 2-Propenoic acid, 2-methyl-, polymer with butyl 2-propenoate and methyl 2-methyl-2-propenoate, graft | |
Record name | 2-Propenoic acid, 2-methyl-, polymer with butyl 2-propenoate and methyl 2-methyl-2-propenoate, graft | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121462-82-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
314.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 2-Propenoic acid, 2-methyl-, polymer with butyl 2-propenoate and methyl 2-methyl-2-propenoate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
25035-69-2 | |
Record name | 2-Propenoic acid, 2-methyl-, polymer with butyl 2-propenoate and methyl 2-methyl-2-propenoate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propenoic acid, 2-methyl-, polymer with butyl 2-propenoate and methyl 2-methyl-2-propenoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.081 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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